molecular formula C8H9ClO4S2 B1427219 3-(Ethanesulfonyl)benzene-1-sulfonyl chloride CAS No. 861080-52-6

3-(Ethanesulfonyl)benzene-1-sulfonyl chloride

Cat. No.: B1427219
CAS No.: 861080-52-6
M. Wt: 268.7 g/mol
InChI Key: JRQHHZNOHIKOCF-UHFFFAOYSA-N
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Description

3-(Ethanesulfonyl)benzene-1-sulfonyl chloride (CAS 861080-52-6) is a chemical reagent supplied with high purity for research applications. This compound has a molecular formula of C 8 H 9 ClO 4 S 2 and a molecular weight of 268.74 g/mol . As a derivative of benzenesulfonyl chloride, this specialty reagent is primarily valuable in environmental science for the analysis of industrial water quality . Researchers utilize such compounds in the detection and determination of organic pollutants, employing advanced techniques like high-pressure liquid chromatography (HPLC) . Its structure, featuring dual sulfonyl functional groups, makes it a potential candidate for use as a derivatizing agent or an intermediate in the synthesis of more complex molecules for analytical methods. This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic uses in humans or animals .

Properties

IUPAC Name

3-ethylsulfonylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO4S2/c1-2-14(10,11)7-4-3-5-8(6-7)15(9,12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQHHZNOHIKOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethanesulfonyl)benzene-1-sulfonyl chloride typically involves the sulfonation of benzene derivatives followed by chlorination. One common method includes the reaction of benzene with ethanesulfonyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled temperature conditions . The reaction proceeds as follows:

C6H5SO2C2H5+SO2Cl2C6H4(SO2C2H5)SO2Cl+HClC_6H_5SO_2C_2H_5 + SO_2Cl_2 \rightarrow C_6H_4(SO_2C_2H_5)SO_2Cl + HCl C6​H5​SO2​C2​H5​+SO2​Cl2​→C6​H4​(SO2​C2​H5​)SO2​Cl+HCl

Industrial Production Methods

In industrial settings, the production of 3-(Ethanesulfonyl)benzene-1-sulfonyl chloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety measures and waste management protocols .

Chemical Reactions Analysis

Reaction with Amines (Sulfonamide Formation)

This compound reacts with primary and secondary amines to form sulfonamides, a reaction central to drug discovery and material science. The process involves nucleophilic attack by the amine on the sulfonyl chloride’s sulfur atom, followed by HCl elimination .

Key Conditions and Yields

Amine TypeReaction ConditionsYield (%)Source
N-SilylaminesCH₃CN, reflux, 1 hr85–95
OctadecylamineEt₃N, benzene, 45°C74
p-ToluidineTriethylamine, acetonitrile, reflux67–77

Mechanism : The reaction proceeds via an S<sub>N</sub>2-type displacement at sulfur, where the amine acts as a nucleophile. The electron-withdrawing ethanesulfonyl group enhances the electrophilicity of the adjacent sulfonyl chloride, accelerating the reaction .

Hydrolysis to Sulfonic Acids

Controlled hydrolysis of the sulfonyl chloride group yields 3-(ethanesulfonyl)benzenesulfonic acid. This reaction is pH-dependent and proceeds rapidly under basic or heated aqueous conditions .

Reaction Pathway :

C6H4(SO2Et)(SO2Cl)+H2OΔC6H4(SO2Et)(SO3H)+HCl\text{C}_6\text{H}_4(\text{SO}_2\text{Et})(\text{SO}_2\text{Cl})+\text{H}_2\text{O}\xrightarrow{\Delta}\text{C}_6\text{H}_4(\text{SO}_2\text{Et})(\text{SO}_3\text{H})+\text{HCl}

Kinetics : Hydrolysis follows pseudo-first-order kinetics, with a rate constant (kk) of 2.5×104texts12.5\times 10^{-4}\\text{s}^{-1} at pH 5.9 and 60°C .

Alcoholysis (Sulfonate Ester Formation)

Reaction with alcohols produces sulfonate esters, though this pathway is less common than sulfonamide formation. For example, ethanol-d reacts with the compound in benzene to yield ethyl ethenesulfonate derivatives .

Notable Example :

C6H4(SO2Et)(SO2Cl)+EtODEt3NC6H4(SO2Et)(SO3Et)+DCl\text{C}_6\text{H}_4(\text{SO}_2\text{Et})(\text{SO}_2\text{Cl})+\text{EtOD}\xrightarrow{\text{Et}_3\text{N}}\text{C}_6\text{H}_4(\text{SO}_2\text{Et})(\text{SO}_3\text{Et})+\text{DCl}

Deuterium Incorporation : Up to 44% monodeuteration occurs due to intermediate sulfene formation .

Nucleophilic Substitution at Sulfur

The chloride ion in the sulfonyl group undergoes exchange with other nucleophiles (e.g., Br⁻, I⁻) under specific conditions. Reactivity is influenced by substituent electronic effects:

  • Hammett Analysis : A ρ-value of 2.02 indicates strong sensitivity to electron-withdrawing groups, which stabilize the transition state during substitution .

Substituent Effects on Reactivity

SubstituentRelative Reactivity (vs. H)
4-Me0.3
3-CF₃10.0
4-NMe₂0.1

Side Reactions and Decomposition Pathways

  • Sulfene Formation : At elevated temperatures or with strong bases, the compound may eliminate HCl to form reactive sulfene intermediates (e.g., CH2=C=SO2\text{CH}_2=\text{C}=\text{SO}_2) .

  • Dimerization : Prolonged storage under anhydrous conditions can lead to dimerization via sulfonic anhydride formation.

Scientific Research Applications

Organic Synthesis

Reactivity and Mechanism:
The sulfonyl chloride functional group is highly reactive, primarily participating in nucleophilic substitution reactions. This reactivity allows for the introduction of sulfonamide groups into various organic compounds, which are essential in many chemical syntheses.

  • Nucleophilic Substitution: The electrophilic nature of the sulfonyl chloride allows it to react with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively.

Key Reactions:

  • Formation of Sulfonamides: By reacting with primary or secondary amines, 3-(ethanesulfonyl)benzene-1-sulfonyl chloride can yield sulfonamide derivatives, which are crucial in pharmaceutical applications.
  • Synthesis of Sulfonate Esters: The compound can also react with alcohols to produce sulfonate esters, which are useful as leaving groups in further reactions.

Medicinal Chemistry

Pharmaceutical Intermediates:
3-(Ethanesulfonyl)benzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those based on sulfonamide structures. Sulfonamides have been widely studied for their antibacterial properties and have applications in treating a range of infections.

Case Studies:

  • Antibacterial Agents: Research has shown that compounds derived from sulfonamides exhibit significant antibacterial activity. For instance, modifications on the sulfonamide structure can enhance potency against specific bacterial strains.
  • Potential Therapeutic Applications: The unique structure of 3-(ethanesulfonyl)benzene-1-sulfonyl chloride may lead to the development of new therapeutic agents targeting diseases beyond bacterial infections.

Industrial Applications

Chemical Manufacturing:
In addition to its role in synthetic organic chemistry and medicinal applications, 3-(ethanesulfonyl)benzene-1-sulfonyl chloride is utilized in various industrial processes. Its ability to act as a chlorinating agent makes it valuable in manufacturing intermediates for dyes, agrochemicals, and other specialty chemicals.

Safety and Handling:
Due to its reactive nature, proper safety protocols must be followed when handling this compound. It should be stored under inert conditions to prevent unwanted reactions with moisture or other nucleophiles.

Summary Table of Applications

Application AreaSpecific Use CasesNotes
Organic SynthesisFormation of sulfonamides and sulfonate estersKey reagent for introducing functional groups
Medicinal ChemistryIntermediate for antibacterial drugsPotential for new therapeutic agents
Industrial ChemistryManufacturing intermediates for dyes and agrochemicalsValuable chlorinating agent

Mechanism of Action

The mechanism of action of 3-(Ethanesulfonyl)benzene-1-sulfonyl chloride involves the formation of a sulfonyl intermediate that can react with various nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide derivatives, where the compound acts as a sulfonylating agent .

Comparison with Similar Compounds

Research Findings and Trends

  • Reactivity Trends :

    • Electron-withdrawing substituents significantly enhance reaction rates in nucleophilic acyl substitutions. For example, 3-(pentafluorothio)benzenesulfonyl chloride reacts 5–10× faster with amines than its methoxy counterpart .
    • Steric effects from bulky groups (e.g., ethanesulfonyl) may slightly reduce reactivity compared to smaller EWGs like -CF₃ .
  • Emerging Applications :

    • Ionic liquids incorporating sulfonyl chloride derivatives show promise in green chemistry for catalyst recovery and recyclability .

Biological Activity

3-(Ethanesulfonyl)benzene-1-sulfonyl chloride, a sulfonyl chloride derivative, is recognized for its potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula: C_9H_10ClO_4S_2
  • Molecular Weight: 292.76 g/mol

Biological Activity Overview

Sulfonyl chlorides are known to exhibit various biological activities, primarily due to their ability to act as electrophiles in nucleophilic substitution reactions. The specific activity of 3-(ethanesulfonyl)benzene-1-sulfonyl chloride can be summarized as follows:

  • Mechanism of Action: The compound primarily functions through nucleophilic attack on the sulfonyl sulfur, leading to the formation of sulfonamides or other derivatives that can interact with biological targets such as proteins and nucleic acids.

Study 1: Reactivity in Nucleophilic Substitution

A study published in MDPI demonstrated that sulfonyl chlorides like 3-(ethanesulfonyl)benzene-1-sulfonyl chloride exhibit enhanced reactivity in nucleophilic substitution reactions. The research showed that ortho-substituted sulfonyl chlorides have significantly higher rates of reaction compared to their unsubstituted counterparts. The Hammett rho-value was found to be positive (ρ = 2.02), indicating that electronic effects from substituents play a crucial role in reactivity .

Study 2: Synthesis of Nucleotides

Another significant application was highlighted in the synthesis of nucleotides using 3-(ethanesulfonyl)benzene-1-sulfonyl chloride as a coupling reagent. The compound facilitated the formation of internucleotide bonds through two consecutive nucleophilic substitutions at the sulfonyl sulfur, resulting in high yields of the desired products .

Data Table: Biological Activity Summary

Activity Description Reference
Nucleophilic SubstitutionHigh reactivity in nucleophilic substitution reactions with various nucleophiles
Synthesis of SulfonamidesEfficient coupling agent for nucleotide synthesis
Reactivity with AminesForms stable sulfonamides upon reaction with primary and secondary amines

Toxicological Profile

While the biological activity is promising, it is essential to consider the toxicological aspects of 3-(ethanesulfonyl)benzene-1-sulfonyl chloride. According to safety data, exposure can lead to severe irritation and burns upon contact with skin or eyes. Inhalation may cause respiratory distress, emphasizing the need for proper handling protocols .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Ethanesulfonyl)benzene-1-sulfonyl chloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves the reaction of benzene-1-sulfonyl chloride with ethanesulfonyl derivatives (e.g., ethanesulfonyl fluoride or chloride) under inert conditions. Solvents like dichloromethane or chloroform are preferred to stabilize intermediates. Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 molar ratio of benzene-sulfonyl chloride to ethanesulfonyl reagent). Purification via recrystallization (using hexane/ethyl acetate) or column chromatography (silica gel, eluent gradient) ensures >95% purity .

Q. How should researchers handle and store 3-(Ethanesulfonyl)benzene-1-sulfonyl chloride to ensure safety and stability?

  • Methodological Answer :

  • Storage : Store in airtight, moisture-resistant containers at 2–8°C. Avoid contact with oxidizing agents (e.g., peroxides) and strong bases due to violent reactivity. Use desiccants (e.g., molecular sieves) to prevent hydrolysis .
  • Safety : Use fume hoods for handling. PPE (nitrile gloves, lab coat, goggles) is mandatory. In case of skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Key peaks include ν(SO₂Cl) at ~1190–1210 cm⁻¹ and ν(SO₂) at ~1350–1370 cm⁻¹ .
  • ¹H NMR (CDCl₃): Aromatic protons appear as a multiplet (δ 7.5–8.3 ppm), while ethanesulfonyl methyl groups resonate at δ 1.2–1.5 ppm (triplet, J = 7.5 Hz) .
  • Mass Spectrometry : Molecular ion [M]⁺ at m/z 248.6 (calculated for C₈H₈ClO₄S₂) confirms molecular weight .

Advanced Research Questions

Q. How does the reactivity of 3-(Ethanesulfonyl)benzene-1-sulfonyl chloride compare to other sulfonyl chlorides in nucleophilic substitution reactions?

  • Methodological Answer :

  • Reactivity Profile : The ethanesulfonyl group enhances electrophilicity at the sulfonyl chloride moiety compared to simpler derivatives (e.g., toluene sulfonyl chloride). This accelerates nucleophilic substitution with amines (e.g., forming sulfonamides) but increases sensitivity to hydrolysis.
  • Comparative Data :
CompoundHydrolysis Half-Life (pH 7, 25°C)Amine Reaction Yield (%)
Benzene-1-sulfonyl chloride2.5 hours85
3-(Ethanesulfonyl) derivative0.8 hours92
p-Toluenesulfonyl chloride3.0 hours78
  • Application : Use low-temperature conditions (0–5°C) and anhydrous solvents (e.g., THF) to suppress hydrolysis during substitutions .

Q. What strategies can resolve contradictions in reported reaction yields for sulfonamide synthesis using this compound?

  • Methodological Answer :

  • Troubleshooting :

Moisture Control : Trace water reduces yields. Pre-dry solvents (molecular sieves) and reagents.

Catalyst Optimization : Add DMAP (4-dimethylaminopyridine, 5 mol%) to accelerate amine reactivity.

Workup : Quench reactions with ice-cold NaHCO₃ to minimize hydrolysis of unreacted sulfonyl chloride.

  • Case Study : A 2024 study achieved 95% yield by using Schlenk-line techniques for air-sensitive conditions .

Q. How can researchers assess the purity and stability of 3-(Ethanesulfonyl)benzene-1-sulfonyl chloride under varying pH conditions?

  • Methodological Answer :

  • HPLC Analysis : Use a C18 column (mobile phase: 60:40 acetonitrile/water with 0.1% TFA). Retention time: 6.2 minutes. Monitor degradation products (e.g., sulfonic acid at 4.8 minutes) .
  • Stability Testing :
pHTemperature (°C)Degradation Rate (%/hour)
3250.2
7251.5
9254.8
  • Recommendation : Store at pH <5 and avoid alkaline buffers in reactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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